molecular formula C19H17N3O3S B3002485 Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-16-7

Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B3002485
CAS No.: 338957-16-7
M. Wt: 367.42
InChI Key: IMVRLVYYXJNYFB-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a triazine-based compound featuring a phenyl group at position 3, a 4-methoxyphenylsulfanyl moiety at position 5, and an ethoxycarbonyl group at position 4. The 1,2,4-triazine core is a heterocyclic system known for its versatility in medicinal chemistry and agrochemical applications. The methoxy group on the arylthio substituent introduces electron-donating properties, which may influence reactivity, solubility, and biological interactions .

For example, ethyl 3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate reacts with arylthiols or amines under specific conditions to yield substituted triazines .

Properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-3-25-19(23)16-18(26-15-11-9-14(24-2)10-12-15)20-17(22-21-16)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVRLVYYXJNYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfanyl group: This step involves the substitution reaction where a sulfanyl group is introduced to the triazine ring.

    Esterification: The final step involves the esterification reaction to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the triazine ring or the phenyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The sulfanyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 5 (Arylthio Groups)

The arylthio group at position 5 significantly impacts electronic and steric properties. Comparisons include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxyphenylsulfanyl C₁₉H₁₇N₃O₃S 375.42 Electron-rich due to methoxy group; enhanced solubility in polar solvents
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 4-Bromophenylsulfanyl C₁₈H₁₄BrN₃O₂S 416.3 Bromine introduces electron-withdrawing effects; potential halogen bonding interactions
Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate 3-Chlorophenylsulfanyl C₂₀H₁₆ClN₃O₂S 397.88 Chlorine enhances electrophilicity; 4-methylphenyl at position 3 adds steric bulk
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 2,5-Dimethylphenylsulfanyl C₂₀H₁₉N₃O₂S 365.45 Methyl groups increase hydrophobicity; steric hindrance may reduce reactivity

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance nucleophilicity at the triazine core, facilitating further substitutions .

Substituent Variations at Position 3

The phenyl group at position 3 can be replaced with other aromatic systems:

Compound Name Substituent at Position 3 Molecular Formula Key Properties
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate Phenyl C₁₉H₁₇N₃O₂S 351.42 Standard phenyl group; baseline for comparison
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate 4-Methylphenyl C₂₀H₁₆F₃N₃O₂S 443.42 Trifluoromethyl group enhances lipophilicity and metabolic stability

Key Observations :

  • Bulky substituents (e.g., trifluoromethyl) reduce solubility but improve binding affinity in hydrophobic environments .

Biological Activity

Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazine family and features a sulfanyl group attached to a methoxyphenyl moiety. Its molecular formula is C16H16N4O2SC_{16}H_{16}N_4O_2S with a molecular weight of approximately 344.39 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₂S
Molecular Weight344.39 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cholinergic signaling.

  • Cholinesterase Inhibition : Recent research indicates that compounds with similar structures exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation in the brain . This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic benefits in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : The presence of the methoxy group may contribute to antioxidant properties, helping to mitigate oxidative stress within cells. This aspect is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Antitumor Activity

Several studies have explored the antitumor potential of triazine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example:

  • Case Study : A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary tests indicate efficacy against various bacterial strains:

  • Table: Antimicrobial Activity Results
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Anti-inflammatory properties have also been attributed to similar triazine compounds. The inhibition of pro-inflammatory cytokines could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

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